molecular formula C12H17NO2 B8624321 2-((Benzyloxy)methyl)morpholine

2-((Benzyloxy)methyl)morpholine

Cat. No.: B8624321
M. Wt: 207.27 g/mol
InChI Key: LMONFJPVVMPUTF-UHFFFAOYSA-N
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Description

Chemical Name: (S)-4-Benzyl-2-((benzyloxy)methyl)morpholine CAS Number: 205242-66-6 Molecular Formula: C₁₉H₂₃NO₂ Molecular Weight: 297.39 g/mol Structural Features:

  • A morpholine ring substituted at position 2 with a benzyloxymethyl group (-CH₂-O-CH₂-C₆H₅) and at position 4 with a benzyl group (-CH₂-C₆H₅).
  • The (S)-stereochemistry at position 2 is explicitly noted, which may influence its physicochemical and biological properties .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(phenylmethoxymethyl)morpholine

InChI

InChI=1S/C12H17NO2/c1-2-4-11(5-3-1)9-14-10-12-8-13-6-7-15-12/h1-5,12-13H,6-10H2

InChI Key

LMONFJPVVMPUTF-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)COCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 2-((benzyloxy)methyl)morpholine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties Applications/Notes
(S)-4-Benzyl-2-((benzyloxy)methyl)morpholine 205242-66-6 C₁₉H₂₃NO₂ 297.39 2-(Benzyloxymethyl), 4-benzyl Chiral center (S-configuration) Potential chiral intermediate
4-[2-(Benzyloxy)ethyl]morpholine CID 23215429 C₁₃H₁₉NO₂ 221.30 4-(2-Benzyloxyethyl) Flexible ethyl chain, higher solubility Recent CCS studies (2025)
4-[2-(4-Benzyloxyphenylamino)benzoyl]morpholine N/A C₂₄H₂₃N₂O₃ 399.46 4-Benzyloxyphenylamino-benzoyl m.p. 101–103°C Lipoxygenase inhibitor
Benzyl 2-(aminomethyl)morpholine-4-carboxylate 317365-31-4 C₁₃H₁₈N₂O₃ 250.13 2-(Aminomethyl), 4-carboxylate ester Basic amine, ester hydrolysis Synthetic intermediate
(4-Benzylmorpholin-2-yl)-methylamine 186293-55-0 C₁₂H₁₆N₂O 204.27 4-Benzyl, 2-(methylamine) Primary amine (salt formation) Medicinal chemistry candidate
(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine 920803-04-9 C₁₉H₂₃NO₂ 297.40 2-(4-Benzyloxyphenyl), 4-ethyl R-configuration, aromatic substitution Chiral specificity studies

Key Research Findings

Steric and Electronic Effects :

  • The benzyloxymethyl group in the target compound enhances lipophilicity compared to analogs like 4-[2-(benzyloxy)ethyl]morpholine, which has a longer ethyl chain but lower molecular weight .
  • Chirality : The (S)-configuration in the target compound may offer distinct binding properties in enantioselective reactions compared to the (R)-configured analog in .

Biological Activity: The benzamido-morpholine derivatives () exhibit lipoxygenase inhibition, with the benzyloxy group acting as a protective moiety that can be hydrogenated to a hydroxyl group for enhanced polarity .

Synthetic Utility: Ester-functionalized compounds like Benzyl 2-(aminomethyl)morpholine-4-carboxylate () serve as versatile intermediates due to their dual reactivity (amine nucleophilicity and ester hydrolysis) . Hydrogenation of benzyloxy groups () demonstrates a common strategy to modulate solubility and bioactivity .

Q & A

Q. What are the optimized synthetic routes for 2-((benzyloxy)methyl)morpholine, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives typically involves nucleophilic substitution or ring-closing reactions. For example, chloromethyl intermediates (e.g., 4-benzyl-2-(chloromethyl)morpholine) can serve as precursors, where the chloromethyl group is substituted with benzyloxy via alcoholysis . Key factors include:

  • Temperature : Elevated temperatures (80–100°C) accelerate substitution but may promote side reactions like elimination.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity, while protic solvents (e.g., ethanol) may reduce reactivity.
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve deprotonation of the alcohol reagent, facilitating nucleophilic attack .
    Industrial methods often use continuous flow reactors for improved efficiency and purity control .

Q. How can researchers characterize this compound and validate its structural integrity?

Comprehensive characterization requires:

  • Spectroscopic analysis :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., benzyloxy methyl protons at δ 4.5–5.0 ppm and morpholine ring protons at δ 2.5–3.5 ppm) .
    • HRMS : Validate molecular weight (e.g., C₁₂H₁₆ClNO for chloromethyl intermediates, MW 225.72) .
  • Chromatography : HPLC or GC-MS assesses purity (>97% by area normalization) .
  • X-ray crystallography : Resolves stereochemistry in chiral derivatives (e.g., benzyl carboxylate analogs) .

Q. What factors influence the stability of this compound under storage and experimental conditions?

Stability is affected by:

  • Moisture : Hydrolysis of the benzyloxy methyl group can occur in aqueous environments, requiring anhydrous storage .
  • Temperature : Degradation accelerates above 25°C; recommend refrigeration (2–8°C) for long-term storage .
  • Light sensitivity : Amber glass bottles prevent photolytic cleavage of the morpholine ring .
  • pH : Acidic conditions protonate the morpholine nitrogen, destabilizing the ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data often arise from:

  • Purity variability : Impurities (e.g., unreacted chloromethyl intermediates) may confound assay results. Validate purity via HPLC before testing .
  • Stereochemical effects : Enantiomers (e.g., (S)- vs. (R)-configurations) exhibit divergent binding affinities. Use chiral chromatography or asymmetric synthesis to isolate enantiopure forms .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) impact activity. Standardize protocols using reference inhibitors .

Q. What enantioselective synthesis approaches are available for this compound analogs?

Chiral synthesis strategies include:

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling to install benzyloxy groups with >90% enantiomeric excess (ee) .
  • Resolution techniques : Diastereomeric salt formation with tartaric acid derivatives separates enantiomers .
  • Enzymatic methods : Lipases (e.g., Candida antarctica) selectively hydrolyze esters in racemic mixtures, yielding enantiopure intermediates .

Q. What mechanistic insights can computational studies provide for this compound’s interactions with biological targets?

Density Functional Theory (DFT) and molecular docking reveal:

  • Electronic effects : The benzyloxy group’s electron-donating nature enhances binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .
  • Conformational flexibility : The morpholine ring adopts a chair conformation, optimizing hydrogen bonding with residues like Asp189 in trypsin-like proteases .
  • Solvent interactions : Water molecules mediate binding in hydrophilic regions, as shown in MD simulations .

Q. How can researchers design derivatives of this compound to improve pharmacokinetic properties?

Rational design strategies include:

  • Lipophilicity modulation : Introduce fluorine atoms to enhance blood-brain barrier penetration (logP increase by ~0.5 units) .
  • Metabolic stability : Replace benzyloxy with trifluoromethoxy groups to reduce CYP450-mediated oxidation .
  • Solubility enhancement : Incorporate polar groups (e.g., carboxylic acids) at the morpholine 2-position, balancing logD values between 1.5–2.5 .

Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products in this compound formulations?

  • LC-MS/MS : Identifies hydrolyzed products (e.g., morpholine-N-oxide) with ppm-level sensitivity .
  • Forced degradation studies : Expose compounds to heat (40°C), light (UV-A), and acidic/basic conditions to profile stability .
  • IC-HRMS : Detects trace inorganic impurities (e.g., chloride from chloromethyl precursors) .

Q. How can isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) aid in tracing the metabolic fate of this compound?

  • 13^{13}C-labeled morpholine rings : Track hepatic metabolism via LC-MS, identifying glucuronide conjugates .
  • Deuterium at benzyl positions : Study oxidative metabolism (e.g., CYP-mediated demethylation) using kinetic isotope effects .

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